An In-depth Technical Guide to the Chemical Properties of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
An In-depth Technical Guide to the Chemical Properties of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, a substituted acetophenone derivative of interest in medicinal chemistry and drug discovery. The guide covers its chemical structure, physicochemical properties, a detailed synthetic pathway with a step-by-step protocol, and an analysis of its spectral data. Additionally, the potential pharmacological relevance of this compound is discussed based on the known biological activities of related structural motifs. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Introduction and Chemical Identity
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, with the CAS Number 628305-90-8 , is an aromatic ketone featuring an ether linkage and a tertiary amine. Its chemical structure combines a pharmacologically relevant acetophenone core with a dimethylaminoethoxy side chain, a moiety frequently found in biologically active compounds, including antihistamines and selective estrogen receptor modulators (SERMs).[1][2] The strategic placement of these functional groups suggests potential for this molecule to interact with various biological targets, making it a compound of interest for further investigation in drug development programs.[3][4][5]
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 628305-90-8 | [6][7] |
| Molecular Formula | C₁₂H₁₇NO₂ | [6] |
| Molecular Weight | 207.27 g/mol | [6] |
| XLogP3 | 1.9 | [6] |
| Topological Polar Surface Area (PSA) | 29.5 Ų | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 5 | [6] |
Synthesis and Reaction Mechanism
The synthesis of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is most efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 3'-hydroxyacetophenone. This is followed by a Williamson ether synthesis to introduce the dimethylaminoethoxy side chain.
Synthesis of 3'-Hydroxyacetophenone
Several synthetic routes to 3'-hydroxyacetophenone have been reported. A common and effective method involves the Fries rearrangement of phenyl acetate, followed by selective bromination and subsequent hydroxylation. However, for the purpose of this guide, we will focus on a more direct approach starting from 3-hydroxybenzoic acid.
Williamson Ether Synthesis of the Final Product
The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[8][9] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[8][9] In this synthesis, the hydroxyl group of 3'-hydroxyacetophenone is deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride.
Figure 1: Synthetic pathway for 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one.
Detailed Experimental Protocol
Step 1: Synthesis of 3'-Hydroxyacetophenone (Not detailed here, assuming commercial availability or synthesis via known methods)
Step 2: Synthesis of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
-
Materials:
-
3'-Hydroxyacetophenone
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3'-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one as a pure compound.
-
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value/Description | Notes |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Based on similar acetophenone derivatives.[10][11][12] |
| Boiling Point | Not experimentally determined. Predicted to be >200 °C at atmospheric pressure. | A related isomer has a boiling point of 145-147 °C at 11 Torr. |
| Melting Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water is anticipated. | General solubility of ketones and ethers.[10][12] |
| pKa (predicted) | The tertiary amine is expected to have a pKa in the range of 8.5-9.5. | Based on typical pKa values for similar tertiary amines. |
Spectroscopic Analysis
Spectroscopic data are essential for the structural elucidation and confirmation of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analysis of spectral data from a closely related compound with a molecular weight of 207 g/mol , the following ¹H and ¹³C NMR assignments can be proposed.[1]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.26–7.17 (m, 2H): Aromatic protons on the phenyl ring.
-
δ 6.95–6.83 (m, 2H): Aromatic protons on the phenyl ring.
-
δ 4.10 (t, J = 5.8 Hz, 2H): -OCH₂- protons of the ethoxy group.
-
δ 2.75 (t, J = 5.8 Hz, 2H): -CH₂N- protons of the ethoxy group.
-
δ 2.58 (s, 3H): Acetyl methyl protons (-COCH₃).
-
δ 2.34 (s, 6H): Dimethylamino protons (-N(CH₃)₂).
¹³C NMR (100 MHz, CDCl₃):
-
δ 197.8: Carbonyl carbon (C=O).
-
δ 159.0: Aromatic carbon attached to the ether oxygen.
-
δ 138.2: Aromatic carbon ipso to the acetyl group.
-
δ 129.5: Aromatic CH.
-
δ 121.0: Aromatic CH.
-
δ 114.5: Aromatic CH.
-
δ 112.9: Aromatic CH.
-
δ 66.2: -OCH₂- carbon.
-
δ 58.2: -CH₂N- carbon.
-
δ 45.9: -N(CH₃)₂ carbons.
-
δ 26.6: Acetyl methyl carbon (-COCH₃).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
-
~2950-2800 cm⁻¹: C-H stretching of alkyl groups.
-
~1680 cm⁻¹: Strong C=O stretching of the aryl ketone.[13]
-
~1600, 1580, 1480 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250-1050 cm⁻¹: C-O stretching of the ether linkage.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry would likely show a molecular ion peak at m/z = 207. Key fragmentation patterns are predicted based on the functional groups present.[7][14][15]
Figure 2: Predicted mass spectrometry fragmentation pathway.
-
α-cleavage: A prominent peak at m/z = 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is characteristic of N,N-dimethylaminoethyl ethers.
-
Loss of a methyl radical: A peak at m/z = 192 from the loss of a methyl group from the acetyl moiety.
-
Formation of the benzoyl cation: A peak at m/z = 105 corresponding to the [C₆H₅CO]⁺ fragment is a common feature in acetophenones.[15]
-
Cleavage of the ether side chain: A peak at m/z = 135 resulting from the cleavage of the C-O bond of the ether, retaining the acetyl and hydroxyl groups on the phenyl ring.
Potential Pharmacological Relevance
While no specific biological activity has been reported for 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, its structural components are present in numerous pharmacologically active molecules.
-
Acetophenone Derivatives: These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][16] The acetophenone scaffold serves as a versatile template for the synthesis of bioactive molecules.
-
Dimethylaminoethoxy Moiety: This functional group is a key pharmacophore in many drugs.[2][5] Its presence can influence a molecule's solubility, basicity, and ability to interact with biological targets such as G-protein coupled receptors and ion channels. For instance, this moiety is found in the selective estrogen receptor modulator tamoxifen and the antihistamine diphenhydramine. The dimethylamino ethoxy group has been shown to interact with key residues in the binding cavities of various enzymes.[1] Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated as potential inhibitors of Entamoeba histolytica.[17]
The combination of the acetophenone core and the dimethylaminoethoxy side chain in 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one suggests its potential as a lead compound for the development of novel therapeutic agents targeting a variety of diseases.
Conclusion
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical properties, including a plausible and detailed synthetic route, and an in-depth analysis of its predicted and known spectral characteristics. The presence of pharmacologically relevant structural motifs suggests that this compound could serve as a valuable starting point for the design and synthesis of new bioactive molecules. Further biological evaluation is warranted to explore its therapeutic potential.
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